molecular formula C7H4F2N2S B12366519 5,6-Difluoro-1,6-dihydrobenzimidazole-2-thione

5,6-Difluoro-1,6-dihydrobenzimidazole-2-thione

Cat. No.: B12366519
M. Wt: 186.18 g/mol
InChI Key: NPUUZNWNTRQQTJ-UHFFFAOYSA-N
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Description

5,6-Difluoro-1,6-dihydrobenzimidazole-2-thione: is a fluorinated benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoro-1,6-dihydrobenzimidazole-2-thione typically involves the cyclization of derivatives of 5,6-difluoro-2-hydrazinobenzimidazole. This reaction is carried out in acetonitrile in the presence of potassium fluoride (KF) for 4-6 hours .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 5,6-Difluoro-1,6-dihydrobenzimidazole-2-thione can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the thione group to a sulfoxide or sulfone.

    Reduction: Reduction reactions can convert the thione group to a thiol.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted benzimidazole derivatives.

Mechanism of Action

The mechanism of action of 5,6-Difluoro-1,6-dihydrobenzimidazole-2-thione involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s ability to interact with biological molecules, increasing its potency and selectivity. The compound can inhibit enzymes and disrupt cellular processes, leading to its biological effects .

Comparison with Similar Compounds

Uniqueness: 5,6-Difluoro-1,6-dihydrobenzimidazole-2-thione is unique due to the presence of both fluorine atoms and the thione group, which confer distinct chemical and biological properties. The thione group allows for additional chemical modifications and interactions, enhancing its versatility in various applications .

Properties

Molecular Formula

C7H4F2N2S

Molecular Weight

186.18 g/mol

IUPAC Name

5,6-difluoro-1,6-dihydrobenzimidazole-2-thione

InChI

InChI=1S/C7H4F2N2S/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-3H,(H,10,12)

InChI Key

NPUUZNWNTRQQTJ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=S)N2)C=C(C1F)F

Origin of Product

United States

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